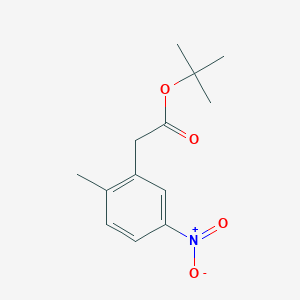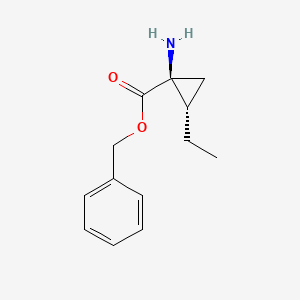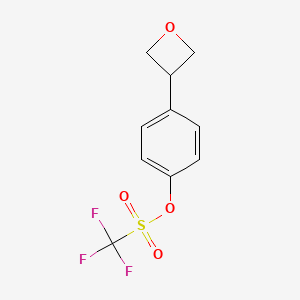
(2R)-2-Hydroxy-3-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Hydroxy-3-methylpentanoic acid is an organic compound with the molecular formula C6H12O3 It is a chiral molecule, meaning it has a non-superimposable mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Hydroxy-3-methylpentanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 3-methyl-2-oxopentanoic acid using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric purity.
Another synthetic route involves the use of enzymatic methods, where specific enzymes catalyze the reduction of 3-methyl-2-oxopentanoic acid to this compound. This method is advantageous due to its high selectivity and mild reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts. These biocatalysts, such as specific strains of bacteria or yeast, are engineered to produce the compound efficiently. The process typically includes fermentation, followed by extraction and purification steps to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-Hydroxy-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Methyl-2-oxopentanoic acid or 3-methylpentanoic acid.
Reduction: 2-Hydroxy-3-methylpentanol or 3-methylpentanol.
Substitution: 2-Chloro-3-methylpentanoic acid or 2-amino-3-methylpentanoic acid.
Applications De Recherche Scientifique
(2R)-2-Hydroxy-3-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (2R)-2-Hydroxy-3-methylpentanoic acid involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for various metabolic enzymes, which catalyze its conversion into other biologically active compounds. These interactions can influence metabolic pathways and cellular processes, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-Hydroxy-3-methylbutanoic acid
- (2R)-2-Hydroxy-3-methylhexanoic acid
- (2R)-2-Hydroxy-3-methylpropanoic acid
Uniqueness
(2R)-2-Hydroxy-3-methylpentanoic acid is unique due to its specific structure and chiral properties. Its distinct configuration allows it to interact selectively with biological molecules, making it valuable in various research and industrial applications. Compared to similar compounds, it offers unique reactivity and selectivity, which can be leveraged in the synthesis of complex molecules and the study of biochemical processes.
Propriétés
Formule moléculaire |
C6H12O3 |
|---|---|
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
(2R)-2-hydroxy-3-methylpentanoic acid |
InChI |
InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4?,5-/m1/s1 |
Clé InChI |
RILPIWOPNGRASR-BRJRFNKRSA-N |
SMILES isomérique |
CCC(C)[C@H](C(=O)O)O |
SMILES canonique |
CCC(C)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[10-[[1-[10-(4-Amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-yl]amino]decyl]-2-methylquinolin-1-ium-4-amine;trichloride](/img/structure/B13128531.png)
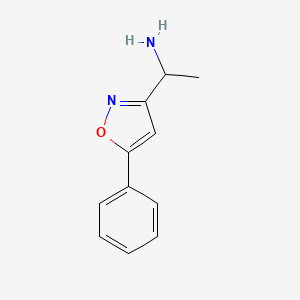
![Methyl4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate](/img/structure/B13128543.png)
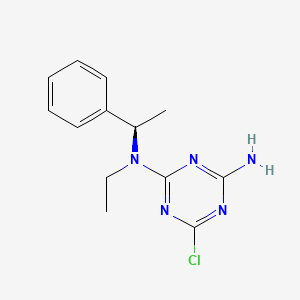
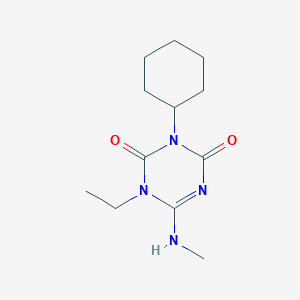
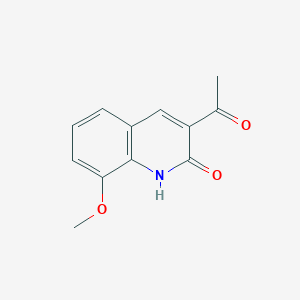



![1,5-Bis[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13128560.png)
